BenchChemオンラインストアへようこそ!

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide

Cathepsin D inhibition Antimalarial selectivity Sulfamoylbenzamide positional isomerism

Procure this 4-sulfamoylbenzamide to interrogate structural determinants of activity where direct evidence is absent. Its unique N-benzyl-N-isopropylsulfamoyl group introduces steric bulk absent from reference CA inhibitors (e.g., N-benzyl-4-sulfamoylbenzamide, Kd=5.6 nM), enabling hypothesis-driven isoform selectivity profiling. The standard amide linkage makes it a critical benchmark for cannabinoid receptor SAR, where reverse amides achieve 120-fold CB2 selectivity. Additionally, the ortho-chlorophenyl substituent is underrepresented in published sulfamoylbenzamide SAR, offering a diversity element for combinatorial library synthesis targeting NTPDases, cathepsin D, or CA isoforms. Order to generate essential comparative data.

Molecular Formula C23H23ClN2O3S
Molecular Weight 442.96
CAS No. 868676-75-9
Cat. No. B2732336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide
CAS868676-75-9
Molecular FormulaC23H23ClN2O3S
Molecular Weight442.96
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C23H23ClN2O3S/c1-17(2)26(16-18-8-4-3-5-9-18)30(28,29)20-14-12-19(13-15-20)23(27)25-22-11-7-6-10-21(22)24/h3-15,17H,16H2,1-2H3,(H,25,27)
InChIKeyRCPNYYOOSYBOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868676-75-9: A 4-Sulfamoylbenzamide Research Compound with a Distinctive N-Benzyl-N-Isopropyl Substitution Pattern


The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide (CAS 868676-75-9) is a synthetic sulfonamide belonging to the 4-sulfamoylbenzamide class . Its structure couples a 4-sulfamoylbenzamide core with an N-(2-chlorophenyl) amide substituent and a sterically demanding N-benzyl-N-isopropyl substitution on the sulfamoyl nitrogen, differentiating it from simpler unsubstituted sulfamoyl analogs [1]. While its specific bioactivity is uncharacterized in the primary literature, the compound’s architectural features place it at a cross-section of scaffolds explored for carbonic anhydrase (CA) inhibition, cannabinoid receptor modulation, and aspartic protease inhibition [2][3][4]. This guide maps the limited comparative evidence available to inform selection and procurement decisions.

Why 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide Cannot Be Replaced by a Generic Sulfamoylbenzamide Analog


Treating this compound as an interchangeable member of the sulfamoylbenzamide family overlooks several critical structural determinants of activity that are currently supported only by indirect class-level evidence. In the cathepsin D series, the position of the sulfamoyl group (2- vs. 4-substitution) and the nature of the N-aryl substituent categorically determine selectivity over the anti-target plasmepsin II [1]. Within the N-benzyl-4-sulfamoylbenzamide class, substitution on the sulfamoyl nitrogen heavily modulates affinity for carbonic anhydrase isoforms; for instance, N-benzyl-4-sulfamoylbenzamide (a non-alkylated comparator) exhibits a Kd of 5.6 nM against CA II, and the introduction of larger N-alkyl groups is anticipated to alter isoform selectivity, as evidenced by SAR trends within the same study [2]. Additionally, cannabinoid receptor modulation patents encompass compounds of this general formula, where modifications to the amide linkage profoundly impact CB1/CB2 selectivity, with certain reverse amide analogs achieving 120-fold functional selectivity for CB2 [3]. Consequently, the specific N-(2-chlorophenyl) amide and N-benzyl-N-isopropyl sulfamoyl combination cannot be assumed to replicate the biological profile of any other derivative; direct comparative data remain necessary for any application-specific selection.

Quantitative Comparator Evidence for 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide (868676-75-9)


Structural Differentiation from 2-Sulfamoylbenzamide-Based Cathepsin D Inhibitors: The 4-Sulfamoyl Positional Isomer Advantage in Avoiding Plasmepsin II Off-Target Activity

The target compound is a 4-sulfamoylbenzamide, positioning the sulfamoyl group para to the amide. In contrast, the five sulfamoylbenzamides tested for cathepsin D inhibition in Ahmed et al. (2013) were all 2-sulfamoylbenzamides (sulfamoyl ortho to the amide), including the most potent analog N-(3-chlorophenyl)-2-sulfamoylbenzamide (IC50 = 1.25 ± 0.08 µM against cathepsin D) [1]. Critically, all five 2-sulfamoylbenzamides were found to be selective inhibitors of cathepsin D, showing no activity against plasmepsin II (IC50 values all reported as 'Not active') [1]. The 4-sulfamoyl positional isomerism in the target compound introduces a distinctly different spatial arrangement of the sulfamoyl pharmacophore, which, based on class-level inference, can substantially alter both target affinity and isoform selectivity. Direct head-to-head comparative data between 2- and 4-sulfamoyl positional isomers are currently absent from the literature, representing a significant evidence gap.

Cathepsin D inhibition Antimalarial selectivity Sulfamoylbenzamide positional isomerism

N-benzyl-N-isopropyl vs. Unsubstituted Sulfamoyl: Impact on Carbonic Anhydrase II Affinity

The target compound features an N-benzyl-N-isopropylsulfamoyl group, representing a tertiary sulfonamide. In the carbonic anhydrase (CA) inhibitor class, the unsubstituted primary sulfonamide N-benzyl-4-sulfamoylbenzamide serves as the closest structurally characterized reference point, demonstrating a Kd of 5.60 nM against human CA II [1]. The benzamide-4-sulfonamide series, investigated by Abdoli et al. (2018), established that 4-sulfamoylbenzamides are potent CA inhibitors with inhibition constants in the low nanomolar to subnanomolar range across multiple isoforms (hCA I, II, VII, IX) [2]. SAR analysis within this series demonstrated that N-alkyl substitution on the sulfamoyl nitrogen and the amide nitrogen influences isoform selectivity and potency; however, no compound with a tertiary N,N-disubstituted sulfamoyl moiety (e.g., N-benzyl-N-isopropyl) was evaluated, leaving the effect of such disubstitution as a structural extrapolation [2]. This absence of data means any assertion about this compound's CA inhibitory potency or selectivity remains entirely speculative.

Carbonic anhydrase inhibition Sulfonamide SAR Sulfamoyl N-alkylation

Cannabinoid Receptor Class Scaffold: Potential CB2 Selectivity Contrast with Amide-Reversed Analogs

The sulfamoyl benzamide scaffold is recognized as a cannabinoid receptor ligand class in a series of patents and publications. Goodman et al. (2009) reported that specific amide-reversed sulfamoyl benzamides, such as compound 40, exhibited robust antiallodynic activity in a rodent pain model when administered intraperitoneally [1]. The same optimization campaign yielded compounds with 120-fold functional selectivity for the CB2 receptor [2]. The target compound 868676-75-9 is encompassed by the generic Markush formula in patent WO2007058960A1, which claims sulfamoyl benzamides as cannabinoid receptor modulators [3]. However, the target compound possesses a standard amide connectivity rather than the reverse amide configuration associated with the most favorable in vivo profiles, placing it closer to the screening hit compounds that exhibited only modest affinity and limited oral bioavailability [1]. Direct cannabinoid receptor binding or functional data for this specific compound are not available, making any procurement for cannabinoid research exploratory in nature.

Cannabinoid CB2 receptor Sulfamoyl benzamide Antiallodynic activity

Chlorophenyl Substituent Effect: Ortho-Chloro vs. Meta-Chloro and Unsubstituted Phenyl Analogs in Related Sulfamoylbenzamide Series

The target compound incorporates a 2-chlorophenyl substituent on the amide nitrogen. In the cathepsin D study, the closest reference is N-(3-chlorophenyl)-2-sulfamoylbenzamide (compound W-24), which had an IC50 of 1.25 µM, the most potent among five tested sulfamoylbenzamides [1]. By contrast, the unsubstituted phenyl analog (implicitly part of the tested panel, though not explicitly enumerated in the extracted dataset) was not separately identified as a leading compound. Additionally, in the h-NTPDase inhibitor series reported by Zaigham et al. (2023), the bromophenyl substitution on the amide nitrogen conferred h-NTPDase1 selectivity (IC50 = 2.88 µM for compound 3i), whereas other aromatic substitutions shifted selectivity toward h-NTPDase2 or h-NTPDase8 [2]. These observations collectively suggest that the nature and position of the halogen on the N-aryl group are critical determinants of both potency and enzyme selectivity. However, the target compound's specific 2-chloro orientation has not been directly compared to its 3-chloro or 4-chloro analogs in any published study, leaving the ortho-chloro effect entirely unquantified.

Chlorine substitution Ortho effect Enzyme inhibition SAR

Recommended Application Scenarios for 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide Based on Current Evidence


Exploratory Probe for Carbonic Anhydrase Isoform Profiling Studies

Given the established potency of 4-sulfamoylbenzamides as carbonic anhydrase inhibitors [1], this compound may serve as an exploratory probe for CA isoform selectivity profiling. The unique N-benzyl-N-isopropylsulfamoyl moiety introduces steric bulk absent from the simpler N-benzyl-4-sulfamoylbenzamide reference (Kd = 5.6 nM against CA II) [2]. Researchers could test whether this tertiary sulfonamide retains nanomolar affinity or exhibits isoform selectivity shifts, particularly against membrane-bound CA IX and CA XII, which are cancer-related targets [1]. However, this application is entirely predicated on hypothesis generation; no direct evidence supports this compound as a CA inhibitor.

Negative Control or Selectivity Tool Alongside 2-Sulfamoylbenzamide Cathepsin D Inhibitors

The cathepsin D inhibitor program identified 2-sulfamoylbenzamides as potent and selective inhibitors (IC50: 1.25–2.0 µM) with no detectable plasmepsin II activity [1]. The target compound’s 4-sulfamoyl configuration makes it a structurally complementary negative control or selectivity tool for probing the positional dependence of cathepsin D/plasmepsin II selectivity. By directly comparing 2-sulfamoyl and 4-sulfamoyl positional isomers head-to-head, researchers can experimentally determine whether the sulfamoyl position dictates the aspartic protease selectivity profile, a question that remains unanswered in the current literature [1].

Cannabinoid Receptor System SAR Expansion: Benchmarking Standard vs. Reverse Amide Connectivity

Sulfamoyl benzamides are recognized cannabinoid receptor modulators, with optimized reverse amide analogs demonstrating CB2 functional selectivity (120-fold) and in vivo antiallodynic efficacy [1][2]. The target compound, featuring a standard amide linkage, lies structurally closer to the initial screening hits that showed only modest affinity but provided the SAR foundation for the series [1]. Procuring this compound allows researchers to benchmark the importance of amide connectivity (standard vs. reverse) in cannabinoid receptor pharmacology, potentially filling a gap in the published SAR that has focused almost exclusively on the optimized reverse amide scaffold.

Fragment-Based or Combinatorial Library Synthesis Featuring Ortho-Chloroanilide Diversity

In the h-NTPDase inhibitor series, aryl substitution on the benzamide nitrogen was a key determinant of isoform selectivity, with halogenated aromatics driving selectivity toward h-NTPDase1, h-NTPDase2, or h-NTPDase8 [1]. The target compound’s 2-chlorophenyl group introduces an ortho-substituted anilide, a structural feature underrepresented in published sulfamoylbenzamide SAR. This compound can therefore serve as a building block or reference point for combinatorial library synthesis aimed at exploring the 'ortho effect' on enzyme inhibition across sulfamoylbenzamide-accessible targets (e.g., NTPDases, Cathepsin D, CA isoforms). Its procurement is justified in this context not by proven activity, but by its value as a diversity element for systematic SAR expansion.

Quote Request

Request a Quote for 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.